molecular formula C9H11F3N2O2 B2397587 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1855907-38-8

3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2397587
CAS No.: 1855907-38-8
M. Wt: 236.194
InChI Key: UTGJTXFYYYNKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C9H11F3N2O2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of 4-methyl-3-(trifluoromethyl)pyrazole with butanoic acid derivatives under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction is usually catalyzed by palladium complexes and involves the use of boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and industrial applications .

Properties

IUPAC Name

3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-5-4-14(6(2)3-7(15)16)13-8(5)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGJTXFYYYNKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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